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Compound of Interest

6-Oxo0-1,6-dihydropyridazine-3-
Compound Name:
carbonyl chloride

CAS No.: 57658-96-5

Cat. No.: B1317487

Get Quote

Executive Summary: The Electrophilic Gateway

Pyridazinone carbonyl chlorides (specifically 3-oxo-2,3-dihydropyridazine-carbonyl chlorides)
represent a critical class of high-energy intermediates in the synthesis of bioactive
heterocycles. Their structural uniqueness lies in the juxtaposition of a highly reactive acyl
chloride moiety with an electron-deficient, tautomerizable pyridazinone ring.

This guide moves beyond standard textbook definitions to address the practical challenges of
working with these intermediates: controlling regioselectivity during nucleophilic attack,
managing the lactam-lactim tautomerism, and executing high-yield couplings in drug discovery
workflows (e.g., PDE3 inhibitors, p38 MAP kinase inhibitors).

Structural Dynamics & Electronic Profile
The Tautomeric Challenge

The core pyridazinone ring exists in a dynamic equilibrium between the lactam (NH-form) and
lactim (OH-form). In the context of carbonyl chlorides, the lactam form predominates in
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solution, but the presence of the electron-withdrawing chlorocarbonyl group (-COCI) at position
4 or 5 significantly increases the acidity of the N-H proton.

» Implication: When reacting these acid chlorides with nucleophiles, the N-H site becomes a
competing nucleophile (dimerization risk) or requires protection (e.g., N-benzyl, N-methyl) to
ensure clean chemistry.

» Electronic Activation: The diazine ring acts as a strong electron-withdrawing group (EWG).
This makes the attached -COCI group more electrophilic than a standard benzoyl chloride.
Consequently, these intermediates are highly susceptible to hydrolysis and require strictly
anhydrous conditions.

Visualization: Structural Resonance & Reactivity

The following diagram maps the electronic flow and reactive sites, highlighting the competition
between the external electrophile (COCI) and the internal nucleophile (N1).
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Figure 1: Electronic connectivity and reactive vectors of 3-oxo-2,3-dihydropyridazine-4-carbonyl
chloride.

Synthesis Protocol: The "Clean" Generation

Standardizing on Oxalyl Chloride/DMF activation.
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While thionyl chloride (

) is a traditional reagent, it often results in sulfur contamination and difficult removal of
byproducts. The Oxalyl Chloride/DMF method is the superior protocol for pyridazinone
derivatives due to milder conditions and gaseous byproducts (

) that simplify purification.

Self-Validating Experimental Workflow

Objective: Synthesis of 3-o0x0-2,3-dihydropyridazine-4-carbonyl chloride from its carboxylic acid
precursor.

Parameter Specification Rationale

) Non-nucleophilic; DCM allows
Dichloromethane (DCM) or )
Solvent easy evaporation of
THF (Anhydrous)
solvent/reagent.

Excess ensures complete
Reagent Oxalyl Chloride (1.2 - 1.5 eq) conversion; forms volatile

byproducts.

Forms the active Vilsmeier-
Catalyst DMF (Catalytic, 1-2 drops) Haack chloroiminium

intermediate.

Controls exotherm; prevents
Temperature 0°C to Room Temp thermal decomposition of the

ring.

Aliquot quenched in MeOH
Validation MeOH Quench Test should show methyl ester by
TLC/LCMS immediately.

Step-by-Step Methodology

e Suspension: Suspend 1.0 eq of 3-0x0-2,3-dihydropyridazine-4-carboxylic acid in anhydrous
DCM (0.2 M concentration) under Argon atmosphere.
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Activation: Add catalytic DMF (1-2 drops).

Chlorination: Dropwise add oxalyl chloride (1.5 eq) at 0°C. Gas evolution (

) will be vigorous.

Reaction: Allow to warm to room temperature and stir for 2—4 hours.

o Checkpoint: The suspension should become a clear solution as the acid converts to the
soluble acid chloride.

Isolation: Concentrate in vacuo strictly under anhydrous conditions. Do not wash with water.
The resulting solid/oil is used immediately.

Reactivity Profile & Transformations
Nucleophilic Acyl Substitution (NAS)

The most common application is coupling with amines to form carboxamides (drug scaffolds).

e The Trap: Because the pyridazinone N-H is acidic, using strong bases (NaH, TEA) can lead
to N-acylation or O-acylation side products.

e The Solution: Use mild bases (Pyridine, DIPEA) or Schotten-Baumann conditions (biphasic
DCM/aq NaHCOZ3) if the acid chloride stability permits (fast reaction vs hydrolysis).

Friedel-Crafts Acylation

Pyridazinone carbonyl chlorides serve as excellent acylating agents for electron-rich aromatics
(e.g., indoles, anisoles).

o Catalyst:

or

e Regiochemistry: The reaction introduces the pyridazinone moiety onto the aromatic ring, a
key step in synthesizing "privileged structures” like cardiotonic agents.
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Reactivity Mapping Diagram
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Figure 2: Divergent synthetic pathways for pyridazinone carbonyl chlorides.

Handling, Stability & Safety
Hydrolysis Kinetics

Due to the electron-deficient nature of the pyridazine ring, the carbonyl carbon is highly

positive.

» Half-life: In open air, the solid acid chloride can degrade back to the acid within minutes to
hours depending on humidity.

o Storage: Must be stored under Argon/Nitrogen at -20°C. Ideally, generate and use in situ.

Safety: The Vilsmeier Hazard

When using DMF/Oxalyl Chloride, the Vilsmeier intermediate is potent. Ensure all glassware is
dry. The evolution of CO gas (odorless, toxic) necessitates the use of a well-ventilated fume
hood with a bubbler trap.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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